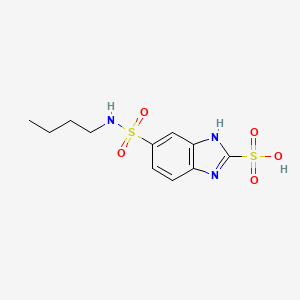
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through a cyclization reaction. This can be achieved by reacting an o-phenylenediamine derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Butylsulfamoyl Group: The next step involves the introduction of the butylsulfamoyl group. This can be accomplished by reacting the benzodiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.
Sulfonation: The final step is the sulfonation of the benzodiazole ring to introduce the sulfonic acid group. This can be achieved by treating the intermediate with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfonamide, depending on the reducing agent and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonates and sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid depends on its specific application. In biochemical assays, the compound may interact with specific enzymes or proteins, modulating their activity through binding interactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the butylsulfamoyl group can enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(methylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(ethylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
- 5-(propylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid
Uniqueness
Compared to similar compounds, 5-(butylsulfamoyl)-1H-1,3-benzodiazole-2-sulfonic acid has a longer alkyl chain in the sulfamoyl group, which can influence its solubility, lipophilicity, and overall chemical reactivity. This unique structural feature can make it more suitable for specific applications, such as in drug design where increased lipophilicity may enhance membrane permeability and bioavailability.
Eigenschaften
Molekularformel |
C11H15N3O5S2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
6-(butylsulfamoyl)-1H-benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C11H15N3O5S2/c1-2-3-6-12-20(15,16)8-4-5-9-10(7-8)14-11(13-9)21(17,18)19/h4-5,7,12H,2-3,6H2,1H3,(H,13,14)(H,17,18,19) |
InChI-Schlüssel |
FXGUMFAOPHVWKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




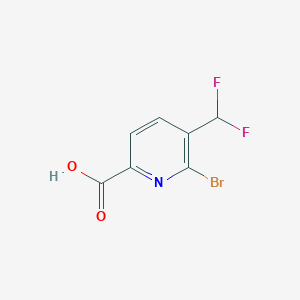
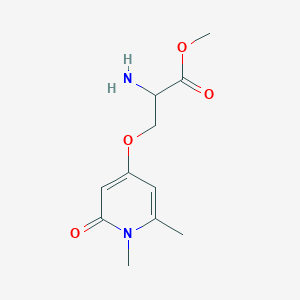
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)


![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)

![(2R)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13547804.png)
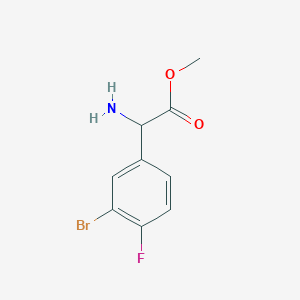
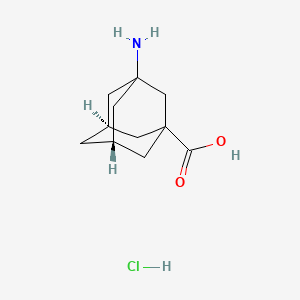
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
